MitoHunt Red CM-H2Xros

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MitoHunt Red CM-H2Xros is a cell-permeant, red fluorescent dye used primarily for labeling mitochondria in live cells. It is a derivative of dihydro-X-rosamine and contains a chloromethyl functional group that reacts weakly with thiols. This compound is non-fluorescent until it is oxidized within the cell, where it then emits red fluorescence with excitation and emission wavelengths of 579 nm and 599 nm, respectively .

準備方法

Synthetic Routes and Reaction Conditions

MitoHunt Red CM-H2Xros is synthesized from dihydro-X-rosamine through a series of chemical reactions that introduce the chloromethyl functional group. The synthesis involves the reaction of dihydro-X-rosamine with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is typically provided in a lyophilized form to maintain its stability during storage and transportation .

化学反応の分析

Types of Reactions

MitoHunt Red CM-H2Xros undergoes oxidation reactions within the cell. Upon entering the cell, it is oxidized by reactive oxygen species (ROS) present in the mitochondria, converting it into its fluorescent form .

Common Reagents and Conditions

The oxidation of this compound is facilitated by the presence of ROS, which are naturally occurring in the mitochondria. The compound is typically used in a concentration range of 25-500 nM, depending on the specific experimental conditions .

Major Products Formed

The major product formed from the oxidation of this compound is its fluorescent form, which selectively accumulates in active mitochondria, allowing for their visualization under a fluorescence microscope .

科学的研究の応用

MitoHunt Red CM-H2Xros is widely used in scientific research for various applications, including:

Mitochondrial Labeling: It is used to label and visualize mitochondria in live cells, aiding in the study of mitochondrial dynamics, morphology, and function.

Cell Viability Assays: The compound is used in cell viability assays to assess the health and functionality of mitochondria, which are critical indicators of cell health.

Oxidative Stress Studies: Researchers use this compound to study oxidative stress and its effects on mitochondrial function, as the compound’s fluorescence is directly related to the presence of ROS.

Drug Screening: It is employed in drug screening assays to evaluate the effects of various compounds on mitochondrial function and integrity.

作用機序

MitoHunt Red CM-H2Xros exerts its effects through its selective accumulation in active mitochondria. Upon entering the cell, the compound passively diffuses across the plasma membrane and is transported into the mitochondria. Within the mitochondria, it is oxidized by ROS, converting it into its fluorescent form. The chloromethyl functional group reacts weakly with thiols, helping to retain the dye within the mitochondria even after cell fixation .

類似化合物との比較

MitoHunt Red CM-H2Xros is unique in its ability to selectively label active mitochondria and retain its fluorescence after cell fixation. Similar compounds include:

MitoTracker Red CMXRos: Another red fluorescent dye that labels mitochondria but is oxidized more readily and used at lower concentrations.

MitoTracker Green FM: A green fluorescent dye that labels mitochondria but does not retain fluorescence after cell fixation.

MitoTracker Orange CMTMRos: An orange fluorescent dye that labels mitochondria and is used in multicolor labeling experiments.

These compounds differ in their fluorescence properties, retention after fixation, and suitability for various experimental conditions, making this compound a versatile tool for mitochondrial research .

特性

IUPAC Name |

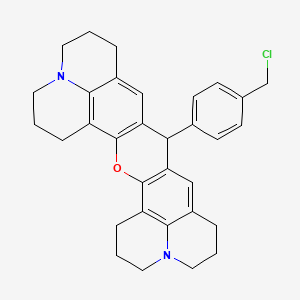

16-[4-(chloromethyl)phenyl]-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33ClN2O/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32/h9-12,17-18,28H,1-8,13-16,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLJXMSSJGTGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C3C6=CC=C(C=C6)CCl)C=C7CCCN8C7=C5CCC8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。